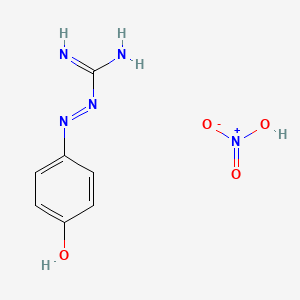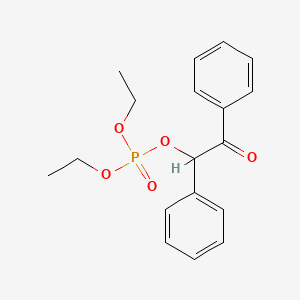![molecular formula C11H12N4O2S B14148534 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide CAS No. 1310351-12-2](/img/structure/B14148534.png)
2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-3-pyrazolecarboxaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or methanol as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(5-oxo-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide.
Reduction: Formation of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrazole and thiophene rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(benzothiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
What sets 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1310351-12-2 |
|---|---|
Formule moléculaire |
C11H12N4O2S |
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4,6H,5H2,1H3,(H,14,16)(H2,13,15,17)/b12-7- |
Clé InChI |
UOYHZPUVWOXHEG-GHXNOFRVSA-N |
SMILES isomérique |
C/C(=N/NC(=O)CC1=CC(=O)NN1)/C2=CC=CS2 |
SMILES canonique |
CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)


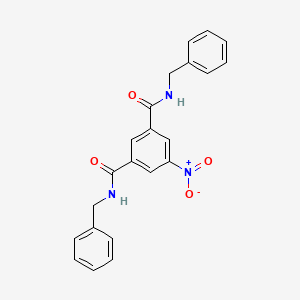
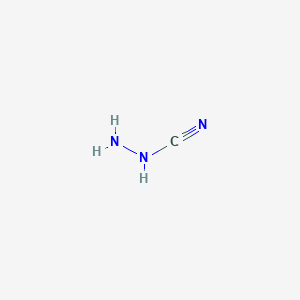

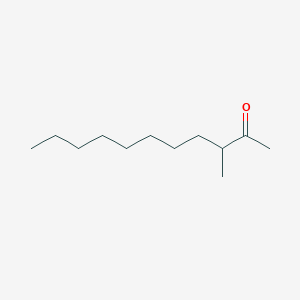
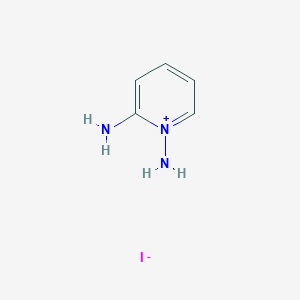
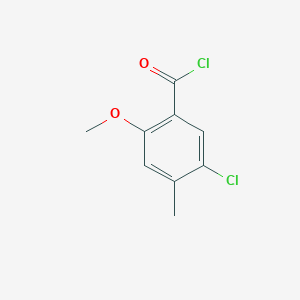
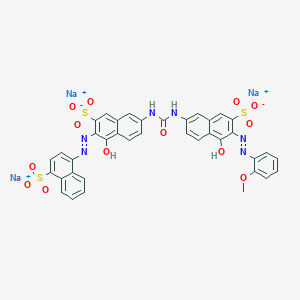
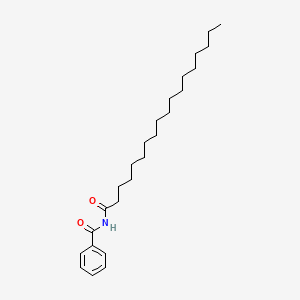
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
